![molecular formula C16H15N3OS B2871120 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863588-42-5](/img/structure/B2871120.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity, with an IC50 of 3.6 nm .
Synthesis Analysis
This compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the use of hydrazonoyl halides and 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been reported .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis of Tautomeric Preferences
N-(Pyridin-2-yl)thiazol-2-amine, a compound related to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis identified six competitive isomeric structures, showcasing a balance between electron-donating properties and tautomeric preferences, which are crucial for understanding the electron distribution and chemical behavior of such compounds (Bhatia, Malkhede, & Bharatam, 2013).
Antibacterial and Cytotoxic Activities
Thiazole-based compounds, including derivatives synthesized from pyrrolidine and thiazolo[4,5-b]pyridine-2(3H)-one, have been evaluated for their antibacterial and cytotoxic activities. These studies found that certain derivatives inhibit Gram-positive bacteria selectively with minimal toxicity towards healthy cells, indicating potential for therapeutic application (Kocabaş et al., 2021). Similarly, a series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives showed moderate inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents (Lozynskyi et al., 2018).
Molecular Docking and Anticancer Activity
Pyridine, thiadiazole, and thiazole derivatives have demonstrated various biological activities including anticancer potential. Molecular docking studies and cytotoxicity evaluations have shown that these compounds exhibit significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, indicating the therapeutic potential of these molecular frameworks (Abouzied et al., 2022).
Antiviral Activity
Compounds incorporating pyrido[3,4-b]pyridine and related scaffolds have been studied for their antiviral activities. For instance, derivatives of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have shown promising results against HSV1 and HAV-MBB, highlighting the potential of these compounds in antiviral therapies (Attaby et al., 2006).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can also serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .
Mode of Action
Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . They are also involved in the development of pain therapy drugs .
Biochemical Pathways
Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors . Pyrano [2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to possess a broad spectrum of pharmacological activities .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Zukünftige Richtungen
The potent PI3K inhibitory activity of this compound suggests its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.
Biochemische Analyse
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity on PI3Ks . By inhibiting these enzymes, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, PI3Ks play a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression . This inhibition can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, which plays a key role in intracellular signaling .
Metabolic Pathways
Given its inhibitory activity on PI3Ks , it is likely that the compound interacts with metabolic pathways involving these enzymes.
Subcellular Localization
Given its activity on PI3Ks , it is likely that the compound localizes to areas of the cell where these enzymes are present
Eigenschaften
IUPAC Name |
2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZWCAJEOKNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)
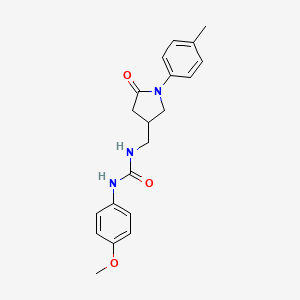
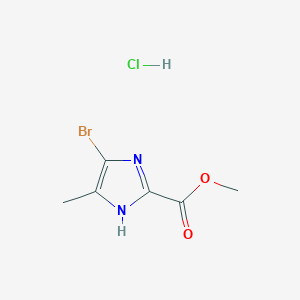

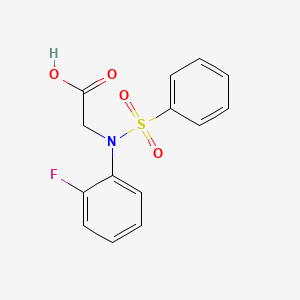
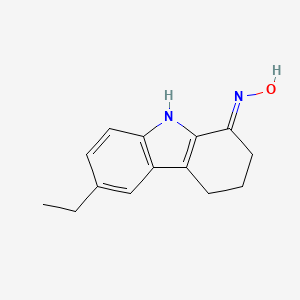
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

![2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2871052.png)

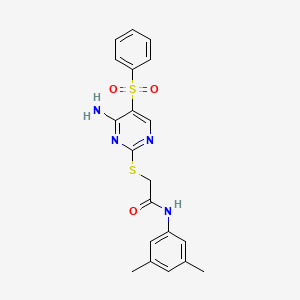

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2871060.png)
